3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine
Overview
Description
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine is an organic compound featuring a cyclobutane ring substituted with a thiophene ring and an amine group. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which include this compound, have a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Mode of Action
Biochemical Pathways
Compounds containing a thiophene nucleus are known to show various activities .
Action Environment
Biochemical Analysis
Biochemical Properties
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered metabolic activity and gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within different tissues can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenylacetonitrile with 2,2-dimethylcyclobutanone in the presence of a strong base, followed by reduction of the nitrile group to an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine: Similar structure but with the thiophene ring attached at a different position.
3,3-Dimethyl-1-(furan-2-yl)cyclobutan-1-amine: Similar structure but with a furan ring instead of a thiophene ring.
3,3-Dimethyl-1-(pyridin-2-yl)cyclobutan-1-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring also imparts distinct electronic properties, making it valuable in the development of advanced materials.
Properties
IUPAC Name |
3,3-dimethyl-1-thiophen-2-ylcyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-9(2)6-10(11,7-9)8-4-3-5-12-8/h3-5H,6-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNXTMSTXPABIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=CS2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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